3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile
Description
3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile is a biphenyl derivative featuring a fluorine atom at position 3, a formyl group (-CHO) at the 4' position, and a nitrile (-CN) group at position 2. This compound is of interest in medicinal chemistry due to the reactivity of its formyl group, which enables diverse chemical modifications, such as Schiff base formation or condensation reactions. Its structural framework is analogous to intermediates used in angiotensin II receptor antagonists (e.g., Valsartan and Irbesartan) .
Properties
IUPAC Name |
2-fluoro-6-(4-formylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-14-3-1-2-12(13(14)8-16)11-6-4-10(9-17)5-7-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYAEUWOFUYDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699112 | |
| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718628-28-5 | |
| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route A: Coupling of 3-Fluorophenylboronic Acid with 4-Bromo-2-cyanobenzaldehyde
This approach employs 3-fluorophenylboronic acid and 4-bromo-2-cyanobenzaldehyde. The latter can be synthesized via bromination of 2-cyanobenzaldehyde followed by regioselective formylation. Key reaction parameters include:
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Catalyst : PdCl₂ (0.5–1.0 mol%)
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Base : K₂CO₃ (3.0 equiv)
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Solvent System : PEG-400/H₂O (1:1 v/v)
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Temperature : Room temperature (20–25°C)
Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the bromoarene, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product.
Route B: Sequential Coupling and Functionalization
Alternatively, a bromoarene lacking the formyl group (e.g., 4-bromo-2-cyanobiphenyl) is first coupled with 3-fluorophenylboronic acid. Post-coupling formylation is then achieved via:
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Vilsmeier-Haack Reaction : Using POCl₃ and DMF at 0–5°C to introduce the formyl group.
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Oxidation of Methyl Groups : MnO₂ or CrO₃-mediated oxidation of a methyl precursor.
Formylation Strategies
Directed Ortho-Metalation-Formylation
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Substrate : 3-Fluoro-2-cyanobiphenyl
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Base : LDA (Lithium Diisopropylamide)
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Electrophile : DMF
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Temperature : −78°C to 0°C
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Yield : 50–65%
Duff Reaction for Para-Formylation
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Substrate : 3-Fluoro-2-cyanobiphenyl with an activating group (e.g., hydroxyl)
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Conditions : Hexamine, AcOH, reflux
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Yield : 45–55%
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst System | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Suzuki + Formylation | 3-Fluorophenylboronic acid + 4-Bromo-2-cyanobenzaldehyde | PdCl₂/K₂CO₃ | 94 | One-pot coupling and formylation |
| Sequential Cyanation | 2-Bromo-3-fluoro-4'-formylbiphenyl | CuCN or NiCl₂ | 60–85 | Flexibility in nitrile placement |
| Vilsmeier-Haack | 3-Fluoro-2-cyanobiphenyl | POCl₃/DMF | 70–80 | High regioselectivity |
Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents (e.g., formyl, nitrile) can impede coupling efficiency. Using bulky phosphine ligands (e.g., SPhos) enhances catalytic activity.
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Functional Group Compatibility : The formyl group may react under cyanation conditions. Protecting it as an acetal (e.g., ethylene glycol adduct) prevents undesired side reactions.
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Solvent Effects : Aqueous PEG-400 improves catalyst stability and substrate solubility, critical for high yields in Suzuki couplings.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are preferred to batch processes due to:
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Improved Heat Transfer : Mitigates exothermic risks during formylation.
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Higher Throughput : Achieves 90% yield with Pd nanoparticle catalysts immobilized on mesoporous silica.
Emerging Methodologies
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Photocatalytic C–H Activation : Direct formylation via visible-light-mediated catalysis using Ru(bpy)₃²⁺.
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Electrochemical Synthesis : Paired electrolysis for simultaneous coupling and oxidation, reducing reliance on stoichiometric oxidants.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-4’-carboxy[1,1’-biphenyl]-2-carbonitrile.
Reduction: 3-Fluoro-4’-formyl[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-formyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl and carbonitrile groups can participate in various chemical reactions within biological systems. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile and related compounds:
Key Observations:
Physicochemical Properties
Biological Activity
3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with a formyl group and a cyano group. The presence of fluorine enhances its biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of biphenyl compounds have shown efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the effect of a structurally related compound on human breast cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis and disruption of cell signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A01 | MCF-7 | 5.6 | Apoptosis induction |
| A02 | MDA-MB-231 | 3.2 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of biphenyl derivatives have also been explored. Compounds similar to this compound have demonstrated activity against various bacterial and fungal strains.
Research Findings
A recent study evaluated the antimicrobial efficacy of several derivatives against Candida species and standard bacterial isolates. The results indicated that certain modifications in the structure significantly enhanced their antimicrobial potency.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CS1 | Candida albicans | 16 µg/mL |
| CS2 | Staphylococcus aureus | 8 µg/mL |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the biphenyl scaffold can lead to variations in potency and selectivity.
Key Findings
- Fluorine Substitution : The introduction of fluorine at specific positions increases lipophilicity and enhances interaction with target proteins.
- Functional Groups : The presence of electron-withdrawing groups like cyano or formyl can significantly affect the compound's reactivity and binding affinity.
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile?
- Methodology : A two-step approach is often employed:
Intermediate synthesis : Start with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 114772-54-2, ).
Oxidation : Convert the bromomethyl group to a formyl group using oxidizing agents like KMnO₄ under controlled acidic conditions or via Pd-catalyzed carbonylation .
Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C for oxidation) to avoid over-oxidation to carboxylic acids .
Q. How can the purity of this compound be validated?
- Analytical methods :
- HPLC : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention time typically ranges 8–10 minutes .
- NMR : Confirm structure via ¹³C NMR (expected peaks: ~190 ppm for formyl C=O, ~115 ppm for carbonitrile) and ¹⁹F NMR (signal near -110 ppm for fluorine) .
Q. What safety precautions are essential when handling this compound?
- Hazard mitigation :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H332 hazard, ).
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence reactivity in cross-coupling reactions?
- Mechanistic insight : The formyl group enhances electrophilicity at the biphenyl core, facilitating Suzuki-Miyaura couplings. For example, it reacts with arylboronic acids in THF/H₂O (3:1) at 80°C with Pd(PPh₃)₄ (2 mol%) to yield extended π-conjugated systems . Contradiction note : Some studies report reduced yields with bulky boronic acids due to steric hindrance near the formyl group—optimize using microwave-assisted synthesis (120°C, 20 min) .
Q. What role does this compound play in designing luminescent materials?
- Application : As a cyclometalating ligand in Ir(III) complexes (e.g., DPPH in ), it enables ultrahigh-efficiency light-emitting electrochemical cells (LEECs). The fluorine atom stabilizes the HOMO energy level (-5.3 eV), while the formyl group facilitates electron injection . Synthesis protocol : Ligand coordination is achieved by refluxing IrCl₃·3H₂O with the carbonitrile in ethylene glycol (120°C, 24 h), followed by counterion exchange with NH₄PF₆ .
Q. How can computational modeling predict biological activity of derivatives?
- Methodology :
Docking studies : Use AutoDock Vina to simulate interactions with targets like PD-1/PD-L1 (relevant to cancer immunotherapy). The formyl group shows hydrogen bonding with Lys78 and Glu84 residues .
QSAR modeling : Correlate logP values (experimental: ~3.87, ) with cytotoxicity (IC₅₀) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
